![molecular formula C5H9Na4O14P3 B13889583 Tetrasodium;[[3,4-dihydroxy-5-[[hydroxy(oxido)phosphoryl]oxymethyl]oxolan-2-yl]oxy-oxidophosphoryl] phosphate](/img/structure/B13889583.png)
Tetrasodium;[[3,4-dihydroxy-5-[[hydroxy(oxido)phosphoryl]oxymethyl]oxolan-2-yl]oxy-oxidophosphoryl] phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrasodium;[[3,4-dihydroxy-5-[[hydroxy(oxido)phosphoryl]oxymethyl]oxolan-2-yl]oxy-oxidophosphoryl] phosphate is a complex chemical compound with significant applications in various scientific fields. It is known for its unique structure and properties, which make it valuable in research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tetrasodium;[[3,4-dihydroxy-5-[[hydroxy(oxido)phosphoryl]oxymethyl]oxolan-2-yl]oxy-oxidophosphoryl] phosphate involves multiple steps. The process typically starts with the preparation of the oxolan-2-yl compound, followed by the introduction of the phosphoric groups. The reaction conditions often require controlled temperatures and pH levels to ensure the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place. The use of advanced technologies such as continuous flow reactors and real-time monitoring systems ensures consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
Tetrasodium;[[3,4-dihydroxy-5-[[hydroxy(oxido)phosphoryl]oxymethyl]oxolan-2-yl]oxy-oxidophosphoryl] phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of higher oxidation state products.
Reduction: Reduction reactions can convert the compound into lower oxidation state products.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures, pressures, and pH levels to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher phosphate derivatives, while reduction could produce simpler phosphates.
Aplicaciones Científicas De Investigación
Tetrasodium;[[3,4-dihydroxy-5-[[hydroxy(oxido)phosphoryl]oxymethyl]oxolan-2-yl]oxy-oxidophosphoryl] phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: The compound is utilized in biochemical assays and as a component in buffer solutions.
Industry: The compound is used in the manufacturing of specialty chemicals and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of tetrasodium;[[3,4-dihydroxy-5-[[hydroxy(oxido)phosphoryl]oxymethyl]oxolan-2-yl]oxy-oxidophosphoryl] phosphate involves its interaction with specific molecular targets. The compound can bind to enzymes and other proteins, modulating their activity. The pathways involved include phosphorylation and dephosphorylation reactions, which are crucial in cellular signaling and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
5-Phospho-D-ribose 1-Diphosphate Pentasodium Salt: This compound shares a similar phosphate backbone but differs in its specific functional groups.
Tetrasodium [ [ [ (2R,3S,4R,5R)-5- (2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]methoxy-oxido-phosphoryl]oxy-oxido-phosphoryl] phosphate: Another compound with a similar structure but different biological activity.
Uniqueness
Tetrasodium;[[3,4-dihydroxy-5-[[hydroxy(oxido)phosphoryl]oxymethyl]oxolan-2-yl]oxy-oxidophosphoryl] phosphate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to participate in a wide range of reactions and its applications in various fields make it a valuable compound for research and industrial use.
Propiedades
Fórmula molecular |
C5H9Na4O14P3 |
|---|---|
Peso molecular |
478.00 g/mol |
Nombre IUPAC |
tetrasodium;[[3,4-dihydroxy-5-[[hydroxy(oxido)phosphoryl]oxymethyl]oxolan-2-yl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C5H13O14P3.4Na/c6-3-2(1-16-20(8,9)10)17-5(4(3)7)18-22(14,15)19-21(11,12)13;;;;/h2-7H,1H2,(H,14,15)(H2,8,9,10)(H2,11,12,13);;;;/q;4*+1/p-4 |
Clave InChI |
QZAPPJHVNYCTAX-UHFFFAOYSA-J |
SMILES canónico |
C(C1C(C(C(O1)OP(=O)([O-])OP(=O)([O-])[O-])O)O)OP(=O)(O)[O-].[Na+].[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



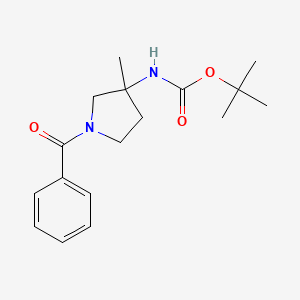
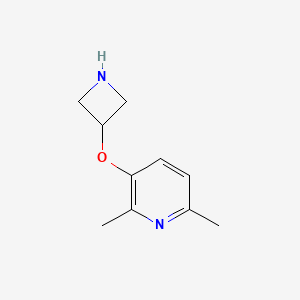
![6,6-Difluoro-3-oxa-8-azabicyclo[3.2.1]octane;hydrochloride](/img/structure/B13889517.png)
![2-[4-(Methylamino)tetrahydropyran-4-YL]ethanol hydrochloride](/img/structure/B13889519.png)
![(4-(1H-pyrrolo[2,3-b]pyridin-2-yl)phenyl)methanol](/img/structure/B13889524.png)
![5-amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide hydrochloride](/img/structure/B13889543.png)
![2H-pyrazolo[3,4-b]pyridin-3-ylmethanamine;hydrochloride](/img/structure/B13889551.png)

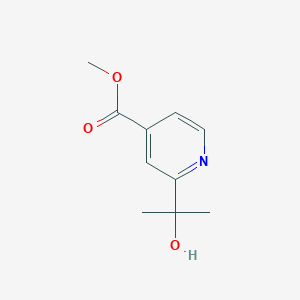
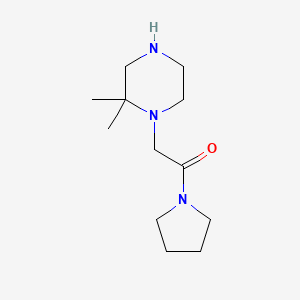
![3,3-Dimethyl-3-azoniabicyclo[3.3.1]nonan-9-one](/img/structure/B13889569.png)
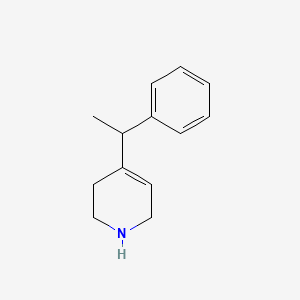
![2,6-Dimethyl-4-[(methyloxy)methyl]aniline](/img/structure/B13889582.png)
